Glyceryl ascorbate

Übersicht

Beschreibung

Glyceryl Ascorbate is a water-soluble form of vitamin C made by binding ascorbic acid with the humectant glycerine . This compound is considered more stable and offers formulary flexibility because it isn’t beholden to the same narrow pH range for efficacy compared to pure vitamin C (ascorbic acid) . It shares many of the same benefits as regular vitamin C, including being an antioxidant, improving skin tone, helping to fade hyperpigmentation and post-breakout marks, and supporting skin’s firmness .

Synthesis Analysis

The synthesis of Glyceryl Ascorbate involves the reaction of glycerol with ketone and aldehydes . The reaction leads to the formation of cyclic oxygenated compounds . There are three main routes of glycerol etherification: acid-catalysed reaction with olefins, like isobutene; acid-catalysed reaction with alcohols, which also includes the self-etherification of glycerol to yield dimers and trimers; and the reaction of glycerol alkoxides with alkyl halides or alkyl sulphates .Molecular Structure Analysis

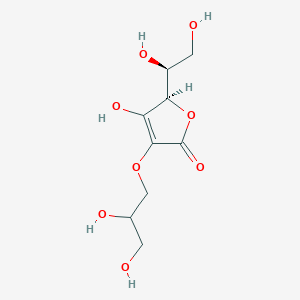

The molecular structure of Glyceryl Ascorbate is C9H14O8 . It is a derivative of ascorbate and glycerin .Chemical Reactions Analysis

Glycerol can be converted in ethers, acetals/ketals, esters and carbonate that find applications as fuel additives, special solvents and antioxidant, among others . The reaction of glycerol with ketone and aldehydes leads to the formation of cyclic oxygenated compounds .Physical And Chemical Properties Analysis

Glyceryl Ascorbate has a molecular weight of 250.203, a density of 1.7±0.1 g/cm3, a boiling point of 699.2±55.0 °C at 760 mmHg, and a melting point of 159 °C .Wissenschaftliche Forschungsanwendungen

Antioxidant Research

Glyceryl ascorbate is extensively studied for its antioxidant properties. As an antioxidant, it plays a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress . This property is particularly important in the context of aging, neurodegenerative diseases, and cancer research, where oxidative damage is a common underlying factor.

Enzymatic Synthesis

The compound is a subject of interest in the field of enzymatic synthesis. Researchers explore the use of enzymes to catalyze the synthesis of glyceryl ascorbate due to its potential applications in the biomedical and food industries . The enzymatic process offers a more environmentally friendly and potentially more efficient alternative to chemical synthesis.

Dermatological Applications

In dermatology, glyceryl ascorbate is investigated for its skin benefits. Its enhanced skin permeability and stability make it a promising ingredient in formulations aimed at preventing skin aging, improving skin tone, and protecting against environmental damage .

Bioremediation

Glyceryl ascorbate’s role in bioremediation is an emerging area of interest. Its antioxidant properties may be harnessed to protect microorganisms used in bioremediation processes from oxidative damage, thereby enhancing their ability to clean up environmental pollutants .

Tissue Engineering

In tissue engineering, glyceryl ascorbate can be used to promote the formation of the extracellular matrix, which is essential for the development of functional tissues. Its role as a cofactor for enzymes involved in collagen synthesis is particularly valuable in this field .

Iron Metabolism Studies

Research into iron metabolism has highlighted the importance of glyceryl ascorbate in facilitating the reduction of Fe(III) to Fe(II), which is a critical step for iron uptake in cells. This application is significant in studies related to anemia and other iron-related disorders .

High-Throughput Screening

Glyceryl ascorbate is also relevant in high-throughput screening assays used in toxicology and pharmacology. Its presence in cell culture media can improve the physiological state of cells, leading to more accurate predictions of a compound’s toxicity and efficacy .

Wirkmechanismus

- These enzymes catalyze hydroxylation of proline and lysine residues in collagen, leading to its functional and structural maturation .

Mode of Action

Biochemical Pathways

Zukünftige Richtungen

Pharmacological ascorbate (i.e., intravenous infusions of vitamin C reaching 20 mM in plasma) is under active investigation as an adjuvant to standard of care anti-cancer treatments due to its dual redox roles as an antioxidant in normal tissues and as a prooxidant in malignant tissues . Furthermore, the success of pharmacological ascorbate as a radiosensitizer and a chemosensitizer in pre-clinical studies and early phase clinical trials suggests that it may also enhance the efficacy and expand the benefits of Immune checkpoint inhibitors (ICIs) .

Eigenschaften

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWQJCDIYBPYNT-ACFLWUFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269599 | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |

CAS RN |

1120360-13-5 | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120360-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

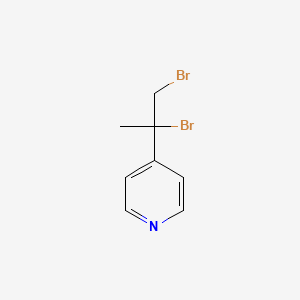

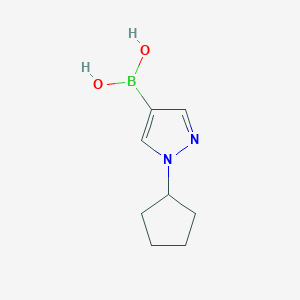

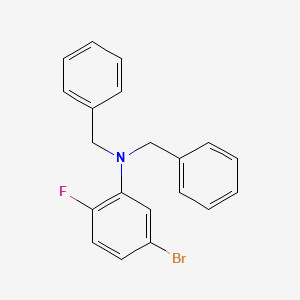

Retrosynthesis Analysis

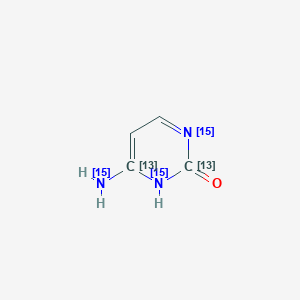

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

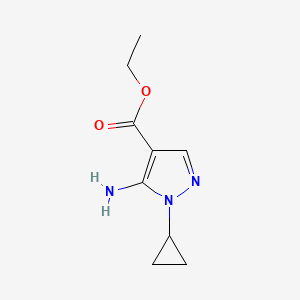

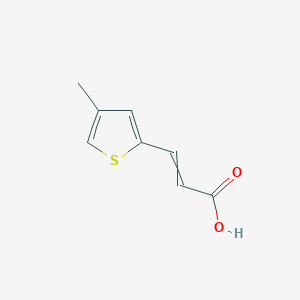

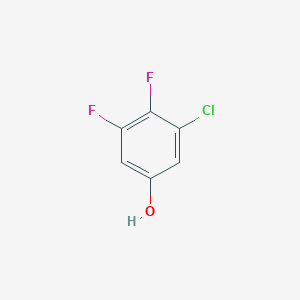

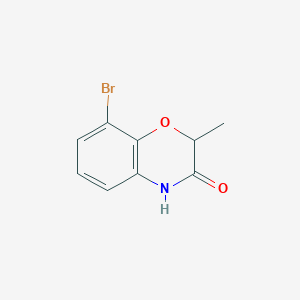

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)

![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)

![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)

![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)